![molecular formula C14H11ClN4 B2907248 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-79-7](/img/structure/B2907248.png)
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including esterification, hydrazination, salt formation, and cyclization . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal XRD to unveil the crystal parameters . Intermolecular interactions were explored by Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 1,2,4-triazole derivatives has been reported, which includes 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the melting point, IR spectrum, and elemental composition of certain 1,2,4-triazole derivatives have been determined .Scientific Research Applications
Material Science and Engineering
Compounds similar to 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline have been studied in material science for their electronic and chemical properties. These studies often focus on parameters such as ionization potential, electron affinity, band gap, and global electrophilicity, which are crucial for developing new materials with desired conductivity and reactivity .
Medicinal Chemistry
Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The structural motif of triazoles is common in compounds with various therapeutic effects, including antiviral, antibacterial, and anti-inflammatory properties .
Allergy Medication Development
The structural modifications of triazoles have led to the synthesis of compounds with anti-allergic properties. Researchers have designed and synthesized series based on triazole structures that show promise as allergy medications .
Antiviral Research
Triazole derivatives have also been synthesized for their antiviral activity. Starting from related compounds, researchers have developed new derivatives that could potentially be used as antiviral agents .
Mechanism of Action
Target of Action
The compound “3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline” is a derivative of the indole and triazole classes . Indole and triazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Based on the properties of indole and triazole derivatives, it can be inferred that this compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the targets’ function, although the exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
Indole and triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, although the exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
A related compound, 1-(4-chlorophenyl)-1h-pyrazol-3-ol, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties may give some indication of the potential ADME properties of “3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline”, although further studies would be needed to confirm this.
Result of Action
Given the broad range of biological activities associated with indole and triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSJTCNFNHQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2907166.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2907167.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2907168.png)
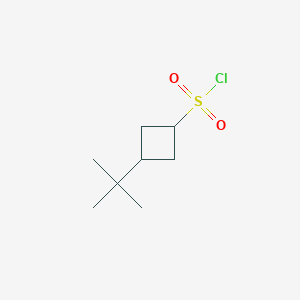
![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)
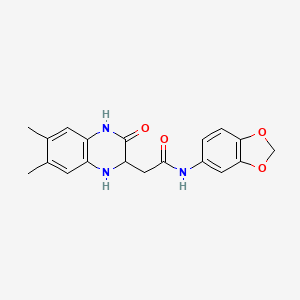
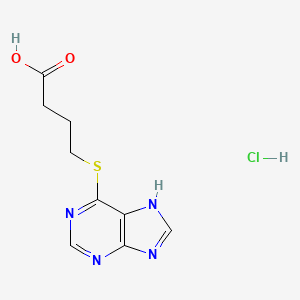

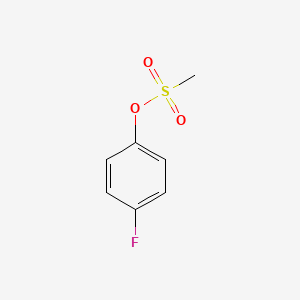
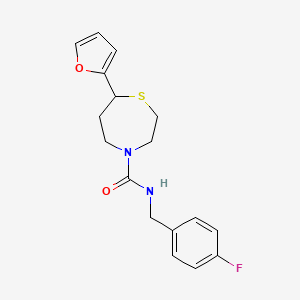
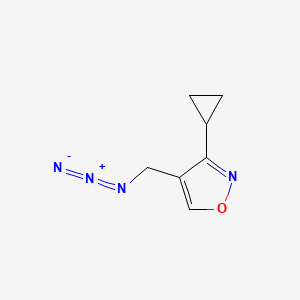
![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)
![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)